

comparative analysis of diols in polyester and polyurethane synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

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A Comparative Guide to Diols in Polyester and Polyurethane Synthesis

The selection of diols is a critical determinant in the synthesis of polyesters and polyurethanes, profoundly influencing their final physicochemical properties and performance characteristics. This guide provides a comparative analysis of various diols used in the synthesis of these two important classes of polymers, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

The Role of Diols in Polymer Synthesis

Diols, organic compounds containing two hydroxyl (-OH) groups, serve as fundamental building blocks in step-growth polymerization. In polyester synthesis, diols react with dicarboxylic acids or their derivatives through esterification to form the characteristic ester linkages of the polymer backbone. In polyurethane synthesis, diols (often referred to as polyols in this context, which are longer-chain diols) constitute the "soft segment" of the polymer, reacting with diisocyanates to form urethane linkages. The structure of the diol—whether it is linear, branched, or contains aromatic rings—directly impacts the flexibility, rigidity, thermal stability, and mechanical strength of the resulting polymer.^{[1][2][3][4]}

Comparative Analysis of Diol Performance

The choice of diol can be tailored to achieve specific material properties. The following sections and tables summarize the performance of different types of diols in polyester and polyurethane synthesis based on experimental findings.

Diols in Polyester Synthesis

The structure of the diol has a significant effect on the thermal and mechanical properties of polyesters. Generally, increasing the length of the aliphatic chain in linear diols enhances flexibility and decreases the glass transition temperature (T_g) and melting temperature (T_m).^[3] Conversely, the incorporation of rigid structures, such as aromatic rings or cyclic groups, increases stiffness, tensile strength, and thermal stability.^{[1][3]}

Table 1: Influence of Diol Structure on Unsaturated Polyester Resin (UPR) Properties

Diol Type	Diol Example	Tensile Strength (MPa)	Elongation at Break (%)	Impact Strength (kJ/m ²)	Reference
Linear	Ethylene Glycol	43.33	-	-	^[1]
Branched	2-Methyl-1,3-propanediol	-	-	1.73	^[1]
Aromatic (modified)	Diol with Dimethyl Terephthalate	51.85	13.47	-	^[1]

Data derived from studies on itaconic acid-based UPRs.

Diols (Polyols) in Polyurethane Synthesis

In polyurethanes, the diol (polyol) forms the soft segment, which imparts flexibility and elasticity. The properties of the final polyurethane are a result of the interplay between this soft segment and the rigid "hard segment" formed by the diisocyanate and any chain extenders.^[4] The molecular weight and chemical nature of the polyol are key factors. For instance, polyester polyols generally offer good tensile strength and abrasion resistance, while polyether polyols

can provide better hydrolysis resistance and low-temperature flexibility.[5] Polycarbonate diols are known for conferring excellent hydrolytic stability and thermal resistance.[5][6]

Table 2: Comparison of Polyols in Waterborne Polyurethane Dispersions (WPU)

Polyol Type	Tensile Strength (MPa)	Water Absorption (%) (after 7 days)	Reference
Standard (unspecified)	4.3	32.2	[7]
Vanillin-derived diol chain extender	12.8	22.8	[7]

This table highlights the significant impact a bio-based, functional diol can have on polyurethane properties.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for the synthesis of polyesters and polyurethanes using different diols.

Protocol 1: Synthesis of Unsaturated Polyester via Melt Polycondensation

This protocol describes the synthesis of an unsaturated polyester resin using itaconic acid and a selected diol.[1]

Materials:

- Itaconic acid (IA)
- Diol (e.g., ethylene glycol, 2-methyl-1,3-propanediol)
- Catalyst (e.g., FASCAT 4100)
- Nitrogen gas supply

Procedure:

- A flask is equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a thermocouple.
- Equimolar amounts of itaconic acid and the chosen diol are added to the flask, along with the catalyst (e.g., 500 ppm).
- The mixture is stirred at 200 rpm under a continuous nitrogen stream.
- The temperature is gradually increased from 180°C to 220°C.
- The reaction is allowed to proceed for approximately 5 hours.^[1] The progress can be monitored by measuring the acid value of the resin.^[2]

Protocol 2: Synthesis of Polyester Urethane

This two-step protocol details the synthesis of a polyurethane with ester linkages in its backbone.^[8]

Step 1: Synthesis of Ester Diol

- Lactic acid and a polyol (e.g., polyethylene glycol 400) are reacted in the presence of a catalytic amount of sulfuric acid.
- Benzene is used as a solvent, and the reaction is carried out for 14 hours. Water is removed as an azeotropic mixture with benzene.
- The resulting ester diol is collected via vacuum distillation.^[8]

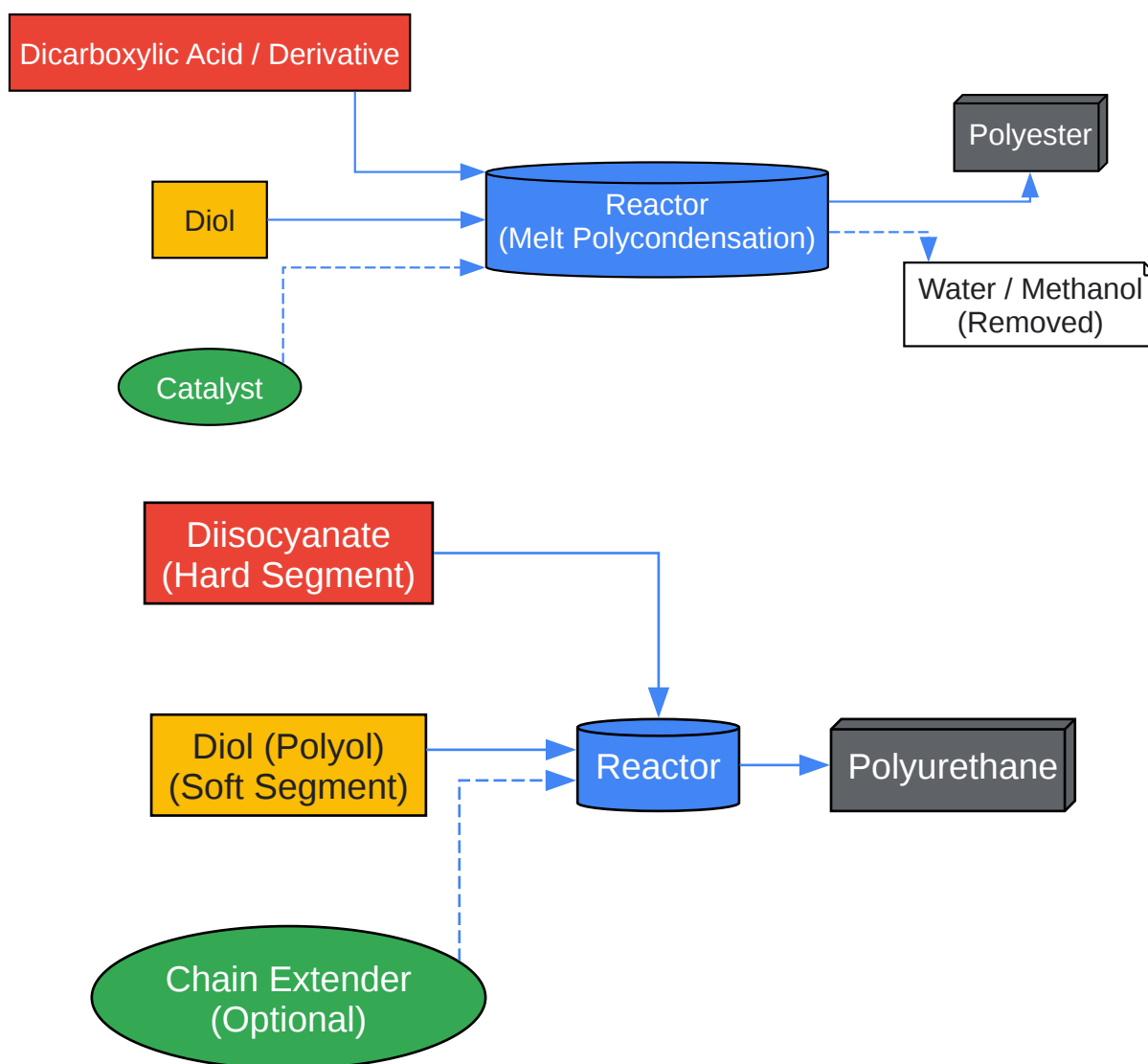
Step 2: Polyurethane Synthesis

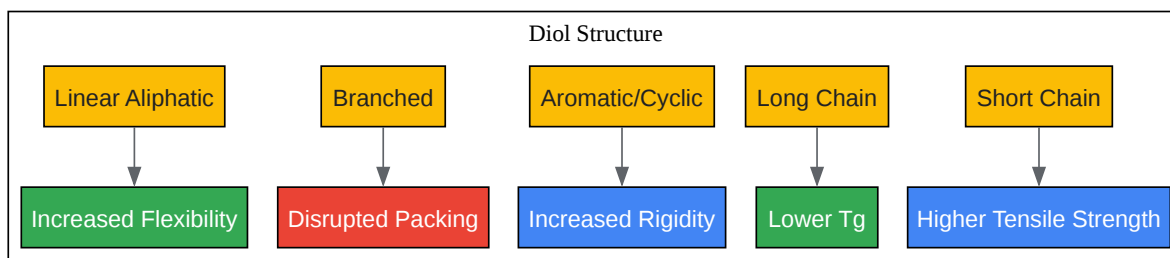
- The synthesized ester diol is reacted with a diisocyanate (e.g., hexamethylene diisocyanate - HDI) in a 1:2 molar ratio of OH:NCO.
- Tetrahydrofuran (THF) is used as a solvent (50 wt% of reactants).
- A catalyst, such as dibutyltin dilaurate (DBTDL, 0.05 wt%), is added to the reaction mixture.

- The reaction is maintained under controlled stirring at room temperature for 2 hours.
- The final viscous polyurethane is cast and the solvent is evaporated, followed by heat treatment.[8]

Visualizing Synthesis and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the workflows and conceptual relationships in polymer synthesis.





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- To cite this document: BenchChem. [comparative analysis of diols in polyester and polyurethane synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089762#comparative-analysis-of-diols-in-polyester-and-polyurethane-synthesis>]

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